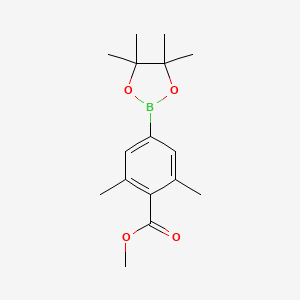

Methyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with the molecular formula C16H23BO4. It is a boronic ester derivative, commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Properties

IUPAC Name |

methyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-10-8-12(9-11(2)13(10)14(18)19-7)17-20-15(3,4)16(5,6)21-17/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDELJAWMMVSPIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 2,6-dimethyl-4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).

Scientific Research Applications

Synthetic Applications

Methyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile building block in organic synthesis. Its boron functionality allows for various transformations:

C-H Borylation

This compound is utilized in C-H borylation reactions to introduce boron into aromatic systems. The presence of the dioxaborolane moiety facilitates the formation of new carbon-boron bonds under mild conditions. Studies have demonstrated its effectiveness in the iridium-catalyzed C-H borylation of pyridines and other heterocycles .

Cross-Coupling Reactions

Due to its boronic ester nature, it can participate in Suzuki-Miyaura cross-coupling reactions. This application is crucial for synthesizing biaryl compounds and complex organic molecules relevant in pharmaceuticals and agrochemicals .

Biological Applications

The biological significance of this compound has been explored in several studies:

Anticancer Activity

Research indicates that compounds containing boron exhibit potential anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antibacterial Properties

The compound has shown promising antibacterial activities against certain strains of bacteria. Its efficacy can be attributed to the disruption of bacterial cell wall synthesis facilitated by the boron atom's unique properties .

Material Science Applications

This compound is also significant in materials science:

Polymer Chemistry

In polymer chemistry, this compound acts as a cross-linking agent and a catalyst for polymerization reactions. Its incorporation into polymer matrices enhances mechanical properties and thermal stability .

Optical Materials

Due to its unique electronic properties derived from the boron atom's involvement in π-conjugation systems, it is being investigated for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Mechanism of Action

The mechanism of action of Methyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of a methyl-substituted benzoate.

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dimethylamino group, offering different reactivity and applications.

1-Methylpyrazole-4-boronic Acid Pinacol Ester: Features a pyrazole ring, used in different synthetic contexts.

Uniqueness

Methyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions and the synthesis of sterically hindered biaryl compounds.

Biological Activity

Methyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 2096333-27-4) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial activity, cytotoxicity against cancer cell lines, and pharmacokinetic profile.

- Molecular Formula : C16H23BO4

- Molecular Weight : 290.16 g/mol

- Purity : ≥ 97%

- Storage Conditions : Inert atmosphere at 2-8°C

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds against multidrug-resistant Staphylococcus aureus (MRSA) were reported to be between 4–8 μg/mL .

- The compound showed promising results against Mycobacterium abscessus and Mycobacterium smegmatis.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

The selectivity index indicates that this compound exhibits a nearly 20-fold greater effect on cancer cells compared to non-cancerous cells.

Pharmacokinetics

Pharmacokinetic evaluations conducted on Sprague-Dawley rats revealed:

- Cmax : 592 ± 62 mg/mL

- Half-life (t1/2) : >12 hours

- The compound exhibited slow elimination and moderate exposure in vivo .

Case Studies

Case Study 1: Anticancer Activity

A study focusing on the anticancer potential of this compound demonstrated its ability to inhibit lung metastasis in a BALB/c nude mouse model. Mice inoculated with MDA-MB-231 cells showed significant reductions in metastatic nodules when treated with the compound over a period of 30 days .

Case Study 2: Antimicrobial Efficacy

Another study highlighted the effectiveness of similar boron-containing compounds against resistant strains of bacteria. The results indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .

Q & A

Q. What is the role of this compound in Suzuki-Miyaura cross-coupling reactions, and how should reaction conditions be optimized?

Methodological Answer: This compound serves as an arylboronate reagent in Suzuki-Miyaura couplings, enabling the synthesis of biaryl or substituted aromatic systems. Key parameters for optimization include:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .

- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in polar aprotic solvents (e.g., THF, DMF) .

- Temperature : 60–100°C, depending on substrate reactivity .

Table 1: Representative Reaction Conditions

| Component | Typical Range | Notes |

|---|---|---|

| Catalyst | 0.5–2 mol% Pd | Air-sensitive; use under inert gas |

| Solvent | THF/DMF (anhydrous) | Ensure degassing to avoid oxidation |

| Reaction Time | 12–24 hours | Monitor via TLC or LC-MS |

Contradictions in yield may arise from steric hindrance due to the 2,6-dimethyl groups. Pre-activation of the boronate via trifluoroborate salt formation can improve reactivity .

Q. How can this compound be synthesized and purified to achieve >95% purity?

Methodological Answer: Synthesis :

- Start with 2,6-dimethyl-4-bromobenzoate. Perform Miyaura borylation using bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), KOAc (3 equiv) in dioxane at 80°C for 12 hours . Purification :

- Use silica gel chromatography (hexane:EtOAc 8:2) to isolate the boronate ester.

- Recrystallize from ethanol to remove Pd residues, confirmed by ICP-MS .

Key Challenges :

- Residual palladium (≤50 ppm) may interfere with downstream applications. Chelating resins (e.g., SiliaMetS Thiol) can reduce Pd levels .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer: Crystallization : Grow single crystals via vapor diffusion (e.g., CH₂Cl₂/pentane). The boronate ester’s rigidity aids in crystal formation . Data Collection/Refinement :

- Use Mo-Kα radiation (λ = 0.71073 Å).

- Refine with SHELXL (anisotropic displacement parameters for non-H atoms) .

Common Issues :

Q. What analytical strategies validate the compound’s stability under varying pH and temperature?

Methodological Answer: Stability Assessment :

- LC-MS/MS : Monitor degradation products (e.g., hydrolysis to boronic acid) in buffered solutions (pH 2–12) at 25–60°C .

- ¹¹B NMR : Track boronate ester integrity (δ ~30 ppm) vs. boronic acid (δ ~10 ppm) .

Table 2: Degradation Kinetics (Example Data)

| Condition (pH, Temp) | Half-Life (h) | Major Degradation Product |

|---|---|---|

| pH 7.4, 25°C | >200 | None detected |

| pH 2, 40°C | 12 | Boronic acid |

Contradictions : Discrepancies in hydrolysis rates may arise from solvent polarity. Use buffered aqueous-organic mixtures (e.g., 50% MeOH) to mimic physiological conditions .

Q. How can substituent effects on the benzoate ring influence reactivity in catalytic systems?

Methodological Answer: Mechanistic Probes :

- Electron-Withdrawing Groups (EWGs) : Reduce electron density at the boron center, slowing transmetallation (e.g., nitro groups require higher Pd loading) .

- Steric Effects : 2,6-Dimethyl groups hinder coupling partners; use bulky ligands (e.g., SPhos) to mitigate .

Experimental Design :

Q. What precautions are critical when handling this compound in air-sensitive reactions?

Methodological Answer:

- Storage : Store under argon at –20°C; desiccate to prevent hydrolysis .

- Inert Atmosphere : Use gloveboxes or Schlenk lines for weighing and reactions .

- Quenching : Neutralize residual boronate with pH 7 buffer before disposal to avoid environmental release .

Advanced Tip : For microscale reactions (<10 mg), employ sealed NMR tubes to minimize air exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.